2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a potential bromodomain inhibitor, specifically targeting the BRD4 protein . This protein is a promising therapeutic target for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a [1,2,4]triazolo[4,3-b]pyridazine, which is fused with an azetidine ring and a hexahydrocinnolinone ring .Scientific Research Applications
Kinase Inhibition
Compounds with structural features similar to the given compound, particularly those containing [1,2,4]triazolo moieties, have been evaluated for their potential as kinase inhibitors. For example, a study on a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles demonstrated significant inhibitory activity against TGF-β type I receptor kinase, highlighting the therapeutic potential in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).
Antimicrobial Activities
The antimicrobial potential of compounds featuring triazolo and pyridazinyl moieties has been explored, suggesting that the compound could have applications in combating microbial infections. A study on the synthesis and biological evaluation of new thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, indicated promising antimicrobial activity against a range of pathogens (Said et al., 2004).
Antitumor and Anti-inflammatory Properties
Compounds structurally related to the given molecule have been synthesized and tested for their antitumor and anti-inflammatory activities. For instance, novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines exhibited high antibacterial, antifungal, and anti-inflammatory activities, suggesting potential therapeutic applications (El-Reedy & Soliman, 2020).
Cardiovascular Applications
Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems revealed compounds with significant coronary vasodilating and antihypertensive activities, indicating the potential cardiovascular applications of compounds with similar structural features (Sato et al., 1980).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17-7-13-3-1-2-4-14(13)20-23(17)10-12-8-22(9-12)16-6-5-15-19-18-11-24(15)21-16/h5-7,11-12H,1-4,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIUIYBDAUICIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.